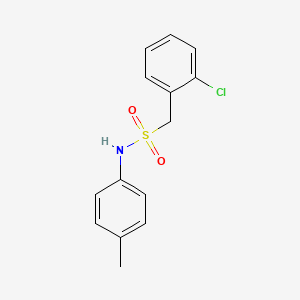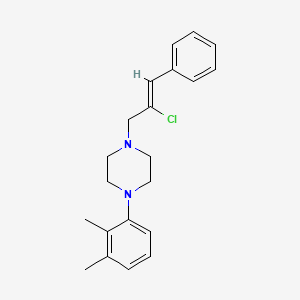
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a novel small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to block the transmission of pain signals in the spinal cord, resulting in analgesic effects. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, resulting in anticonvulsant effects.
実験室実験の利点と制限
One advantage of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that it exhibits a wide range of biological activities, making it a versatile tool for scientific research. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research could focus on further elucidating the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, which may lead to the development of more effective therapeutic applications. Additionally, research could focus on optimizing the synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide to improve its availability for laboratory experiments. Furthermore, research could focus on exploring the potential of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for various inflammatory and neurological disorders.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with 4-methylpiperidine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVUJXSUPOBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)